molecular formula C17H16N4O3S B13869214 Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate

Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate

Cat. No.: B13869214
M. Wt: 356.4 g/mol
InChI Key: MJGXTPIKGLCFBT-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms, making it a unique scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the Gewald reaction, which synthesizes ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate using ethyl acetoacetate, malononitrile, and sulfur in an ethanol medium with diethyl amine as a catalyst . This intermediate can then be further modified through various cyclization and substitution reactions to obtain the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to produce larger quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities.

Scientific Research Applications

Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in cancer cells, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate is unique due to its specific substitution pattern, which can confer distinct biological properties compared to other thienopyrimidine derivatives. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate

InChI

InChI=1S/C17H16N4O3S/c1-3-24-17(23)10-5-4-9(2)12(6-10)21-16(22)11-7-25-14-13(11)19-8-20-15(14)18/h4-8H,3H2,1-2H3,(H,21,22)(H2,18,19,20)

InChI Key

MJGXTPIKGLCFBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CSC3=C2N=CN=C3N

Origin of Product

United States

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